molecular formula C25H18Cl2N2S B2693874 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole CAS No. 339277-25-7

2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole

Cat. No.: B2693874
CAS No.: 339277-25-7
M. Wt: 449.39
InChI Key: MGHBWEHTFDEJSJ-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole is a tri-substituted imidazole derivative characterized by:

  • A 1H-imidazole core substituted at positions 4 and 5 with phenyl groups.
  • A 2-[(2,6-dichlorobenzyl)sulfanyl] moiety at position 2, introducing steric bulk and electron-withdrawing chlorine atoms.
  • A 2-propynyl group at position 1, contributing a terminal alkyne functionality.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N2S/c1-2-16-29-24(19-12-7-4-8-13-19)23(18-10-5-3-6-11-18)28-25(29)30-17-20-21(26)14-9-15-22(20)27/h1,3-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHBWEHTFDEJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

    Introduction of the dichlorobenzyl group: This step involves the reaction of the imidazole intermediate with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the sulfanyl group: The sulfanyl linkage is introduced by reacting the intermediate with a thiol reagent.

    Addition of the propynyl group: The final step involves the alkylation of the imidazole ring with a propynyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl linkage.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using nucleophiles such as amines or thiols.

    Coupling Reactions: The propynyl group allows for participation in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole as an anticancer agent. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .
    • Case Study : In vitro tests demonstrated that derivatives of imidazole compounds exhibit cytotoxic effects on human cancer cell lines such as colon, breast, and cervical cancers. The compound's structural analogs have been evaluated for their ability to induce apoptosis in these cells .
  • Antimicrobial Properties
    • The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The presence of the dichlorobenzyl group enhances its interaction with microbial targets, leading to significant antibacterial effects .
    • Case Study : In one study, compounds similar to 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using agar diffusion methods .
  • Molecular Docking Studies
    • Molecular docking studies have been conducted to understand the binding affinity of the compound with specific biological targets. These studies provide insights into the potential therapeutic mechanisms and guide further modifications to enhance efficacy .
    • Findings : The docking results indicated strong interactions with active sites of enzymes involved in cancer proliferation pathways, suggesting that this compound could be optimized for better therapeutic outcomes .

Material Science Applications

The unique chemical structure of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole also lends itself to applications in material science:

  • Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially enhancing the properties of materials used in coatings or drug delivery systems.
  • Nanotechnology : Research into nanostructured materials has shown that imidazole derivatives can be utilized in creating nanocarriers for targeted drug delivery due to their biocompatibility and ability to form stable complexes with various drugs .

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzyl group may facilitate binding to hydrophobic pockets, while the sulfanyl linkage and propynyl group can participate in covalent interactions or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects on the Imidazole Core

Key structural analogs differ in substituents at positions 1, 2, and 4/5 (Table 1).

Table 1: Substituent Variations in Imidazole Derivatives

Compound Name Position 1 Position 2 Substituent Position 4/5 Biological Relevance
Target Compound 2-propynyl 2-[(2,6-dichlorobenzyl)sulfanyl] Diphenyl Underexplored
1-[2-(2,6-Dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol Propan-2-ol 2,6-Dichlorophenyl Diphenyl Antifungal (analog)
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole H 4-Chlorophenyl Diphenyl Antimicrobial
Isoconazole Nitrate 2-(2,4-Dichlorophenyl)ethyl 2,6-Dichlorobenzyloxy Antifungal (clinical use)

Key Observations:

  • Position 2: The sulfanyl linker in the target compound may confer greater conformational flexibility than the direct aryl bonds in analogs like 2-(4-chlorophenyl) derivatives .
  • Chlorine Substitution: 2,6-Dichlorobenzyl groups (target compound and Isoconazole) enhance lipophilicity and membrane penetration, critical for antifungal activity .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of imidazole derivatives reveal intermolecular interactions influencing solubility and stability:

  • Target Compound (Hypothetical Analysis): The 2-propynyl group may disrupt planar stacking due to steric effects, while the sulfanyl linker could participate in C–H⋯S interactions.
  • 1-[2-(2,6-Dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol : Exhibits hydrogen bonding between the hydroxyl group and imidazole N-atoms (O–H⋯N), forming a 2D network. The absence of a sulfanyl group limits sulfur-mediated interactions.
  • Isoconazole Nitrate : Nitrate counterions engage in strong O–H⋯O hydrogen bonds, stabilizing the crystal lattice.

Graph Set Analysis :

  • Analogous imidazoles often display R₂²(8) motifs (two donors/two acceptors), while the target compound’s sulfur atom may introduce R₂²(6) motifs via C–H⋯S interactions.

Biological Activity

The compound 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole is a synthetic organic molecule notable for its complex structure and potential biological activities. This imidazole derivative is characterized by the presence of a dichlorobenzyl sulfanyl group along with multiple phenyl substituents and a propynyl moiety. Such structural features suggest a range of possible interactions with biological targets, making it of interest in medicinal chemistry.

  • Molecular Formula : C25H20Cl2N2S
  • Molar Mass : 451.41 g/mol
  • CAS Number : 339277-24-6

Biological Activity Overview

Imidazole derivatives are widely recognized for their diverse biological activities, including:

  • Antimicrobial : Exhibiting activity against various bacterial strains.
  • Anticancer : Showing potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Capable of modulating inflammatory responses.

The specific biological activities of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole have not been extensively documented in literature; however, its structural analogs have demonstrated significant pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfanyl group may facilitate binding to active sites on proteins, potentially inhibiting their function. The propynyl group could enhance lipophilicity, aiding in membrane penetration and receptor interaction.

Anticancer Activity

Research indicates that imidazole derivatives can induce apoptosis in cancer cells. A study on related compounds showed that modifications at the imidazole ring can enhance cytotoxicity against various cancer cell lines. For instance:

  • Study Reference : Prabhu & Radha (2012) highlighted that imidazoles possess significant anticancer properties due to their ability to interfere with cellular signaling pathways.

Antimicrobial Properties

Imidazole derivatives have been reported to exhibit antimicrobial activity. A related compound was shown to inhibit bacterial growth effectively:

  • Study Reference : Sharma et al. (2009) demonstrated that certain imidazoles could act against Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
2-(4-Methylphenyl)-1H-imidazoleAntimicrobialStaphylococcus aureusSharma et al. (2009)
1-Methyl-4,5-diphenylimidazoleAnticancerMCF-7 Breast Cancer CellsPrabhu & Radha (2012)
2-(2,6-Dichlorophenyl)-1-pentylimidazoleAnti-inflammatoryLPS-stimulated MacrophagesPandey et al. (2009)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of 1,2-diketones with aldehydes and ammonia, followed by functionalization. For example, sulfanyl groups are introduced via nucleophilic substitution of halogenated intermediates (e.g., 2,6-dichlorobenzyl thiol). Reaction parameters like solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., K₂CO₃ for deprotonation) significantly impact yields. Parallel synthesis of analogs (e.g., 2-(4-chlorophenyl)-4,5-diphenyl derivatives) shows that electron-withdrawing substituents on the benzyl group reduce steric hindrance, improving reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography provides unambiguous confirmation of molecular geometry, bond angles, and packing interactions. For example, C–H⋯π and hydrogen-bonding networks in similar imidazole derivatives stabilize crystal lattices .
  • NMR spectroscopy (¹H/¹³C) identifies substituent patterns: the propargyl group shows a triplet near δ 2.1 ppm (¹H) and a signal at δ 75–85 ppm (¹³C), while aromatic protons resolve as multiplets between δ 6.8–7.6 ppm.
  • Mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzyl or imidazole ring) affect the compound’s biological activity and selectivity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing 2,6-dichlorobenzyl with 4-fluorobenzyl) and testing them against target enzymes or cell lines. For instance, replacing the sulfanyl group with methoxy reduces electrophilicity, potentially diminishing kinase inhibition. Use dose-response assays (IC₅₀ values) and molecular docking to correlate substituent effects with binding affinity. Data from analogs like 2-(4-chlorophenyl)-4,5-diphenyl derivatives show that halogenated aryl groups enhance hydrophobic interactions in enzyme pockets .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Orthogonal assays : Validate activity using independent methods (e.g., fluorescence polarization alongside enzymatic assays).
  • Meta-analysis : Compare datasets with standardized controls (e.g., normalizing to reference inhibitors like staurosporine).
  • Quality control : Ensure compound purity (>95% by HPLC) and stability (e.g., assess degradation under assay conditions).
  • Experimental replication : Use randomized block designs (e.g., split-plot setups with replicates) to minimize batch variability .

Q. How can the environmental fate and ecotoxicological risks of this compound be evaluated?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL to study:

  • Degradation pathways : Use HPLC-MS to identify photolysis/byproducts under UV light.
  • Bioaccumulation : Measure logP values (octanol-water partitioning) and conduct Daphnia magna toxicity assays.
  • Long-term ecosystem impacts : Microcosm experiments simulate soil/water exposure over months, monitoring microbial diversity via 16S rRNA sequencing .

Q. What crystallographic features influence the compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : X-ray diffraction reveals that intermolecular interactions (e.g., C–H⋯Cl hydrogen bonds, π-stacking of phenyl rings) govern crystal packing density. For example, bulky 2,6-dichlorobenzyl groups reduce solubility in polar solvents but enhance thermal stability (TGA analysis shows decomposition >250°C). Computational modeling (e.g., Hirshfeld surface analysis) quantifies these interactions .

Methodological Recommendations

  • For bioactivity studies , prioritize in vitro models with human cell lines (e.g., HEK293) and validate hits in ex vivo tissue assays.
  • In synthetic optimization , employ microwave-assisted synthesis to reduce reaction times by 40–60% compared to conventional heating .
  • Use comparative molecular field analysis (CoMFA) to predict bioactivity of untested analogs, reducing experimental costs .

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